1,2-aminoalcohols
1,2-Aminoalcohols are a class of organic compounds characterized by the presence of an amino group (-NH₂) and an alcohol functional group (-OH), specifically bonded to the same carbon atom. These molecules exhibit unique properties due to their dual functionality, making them versatile in various applications.
Structurally, 1,2-aminoalcohols can be synthesized through different routes such as nucleophilic substitution reactions or reduction of ketoamines. They are commonly used in pharmaceuticals, agrochemicals, and surfactants for their ability to form hydrogen bonds and interact with biomolecules. Additionally, these compounds play crucial roles in the formation of peptide bonds and other biologically relevant interactions.
In industrial settings, 1,2-aminoalcohols serve as intermediates or functional groups in the production of dyes, polymers, and adhesives. Their hydrophilic nature combined with basicity makes them useful for formulating aqueous solutions, coatings, and emulsions.
These molecules are also valuable in catalytic reactions, particularly in asymmetric synthesis, where their stereochemistry can influence the reaction outcomes. The presence of both amino and alcohol functionalities allows for multi-step chemical transformations to create complex structures with specific properties tailored for various applications.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
D-erythro-C18-Dihydro-D-sphingosine | 764-22-7 | C18H39NO2 |
![]() |
d-threo-dihydrosphingosine | 6036-86-8 | C18H39NO2 |
![]() |
DL-erythro-Dihydrosphingosine | 3102-56-5 | C18H39NO2 |
![]() |
D-ERYTHRO-SPHINGOSINE | 123-78-4 | C18H37NO2 |
![]() |
2-Aminooctadecane-1,3-diol | 13552-09-5 | C18H39NO2 |
![]() |
Halaminol A | 389125-56-8 | C14H29NO |
![]() |
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol | 150151-84-1 | C18H29NO |
![]() |
Crucigasterin 277 | 150151-83-0 | C18H31NO |
![]() |
Obscuraminol D | 350484-99-0 | C16H33NO |
![]() |
Obscuraminol C | 350484-95-6 | C16H31NO |
Related Literature
-
Kyu Min Sim,Seongwon Yoon,Dae Sung Chung J. Mater. Chem. C, 2016,4, 9197-9202
-
Xinyu Hu,Liandong Feng,Aming Xie,Wei Wei,Shiming Wang,Jianfa Zhang,Wei Dong J. Mater. Chem. B, 2014,2, 3646-3658
-
Carly F. Jewell,Ashwanth Subramanian,Richard G. Finke Sustainable Energy Fuels, 2021,5, 5257-5269
-
4. Contents
-
Christopher J. Easley,Fiona Regan,Michael G. Roper,R. Scott Martin Anal. Methods, 2018,10, 3433-3435
-
6. Front cover
-
Errika Voutyritsa,Alexis Theodorou,Maroula G. Kokotou,Christoforos G. Kokotos Green Chem., 2017,19, 1291-1298
-
Christopher H. Vane,Grenville H. Turner,Simon R. Chenery,Martin Richardson,Mark C. Cave,Ricky Terrington,Charles J. B. Gowing,Vicky Moss-Hayes Environ. Sci.: Processes Impacts, 2020,22, 364-380
-
Dongjiang Chen,Chao Feng,Yupei Han,Bo Yu,Wei Chen,Ziqi Zhou,Ning Chen,John B. Goodenough Energy Environ. Sci., 2020,13, 2924-2937
-
Di Jin,Yuzhi Xing Chem. Commun., 2015,51, 11721-11724
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5